molecular formula C8H15NO2 B2586823 (7R)-7-Propan-2-yl-2,5-dioxa-8-azaspiro[3.4]octane CAS No. 1556097-27-8

(7R)-7-Propan-2-yl-2,5-dioxa-8-azaspiro[3.4]octane

Cat. No.: B2586823
CAS No.: 1556097-27-8
M. Wt: 157.213
InChI Key: ZXYFEVUPAKTUDN-ZETCQYMHSA-N
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Description

(7R)-7-Propan-2-yl-2,5-dioxa-8-azaspiro[34]octane is a spirocyclic compound characterized by a unique structure that includes an azaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7R)-7-Propan-2-yl-2,5-dioxa-8-azaspiro[3.4]octane typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the reaction of a suitable amine with a diol under acidic conditions to form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the spiro ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(7R)-7-Propan-2-yl-2,5-dioxa-8-azaspiro[3.4]octane can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may use reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group on the spirocyclic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

(7R)-7-Propan-2-yl-2,5-dioxa-8-azaspiro[3.4]octane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (7R)-7-Propan-2-yl-2,5-dioxa-8-azaspiro[3.4]octane involves its interaction with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (1R,7S)-Bicyclo[5.2.0]nonan-4-one: Another spirocyclic compound with a different ring structure.

    Pyrrolo[2,3-d]pyrimidine Derivatives: Compounds with similar bioactive properties but different core structures.

Uniqueness

(7R)-7-Propan-2-yl-2,5-dioxa-8-azaspiro[3.4]octane is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

(7R)-7-propan-2-yl-2,5-dioxa-8-azaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6(2)7-3-11-8(9-7)4-10-5-8/h6-7,9H,3-5H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYFEVUPAKTUDN-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC2(N1)COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1COC2(N1)COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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